2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system, an isopropyl group, and a trifluoromethylphenyl group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The initial step often includes the formation of the dibenzo[c,e][1,2]thiazine ring system, followed by the introduction of the isopropyl group and the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- N-(4-trifluoromethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C24H21F3N2O3S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H21F3N2O3S/c1-15(2)16-7-12-21-20(13-16)19-5-3-4-6-22(19)33(31,32)29(21)14-23(30)28-18-10-8-17(9-11-18)24(25,26)27/h3-13,15H,14H2,1-2H3,(H,28,30) |
InChI Key |
AWZZFFKODFJSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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